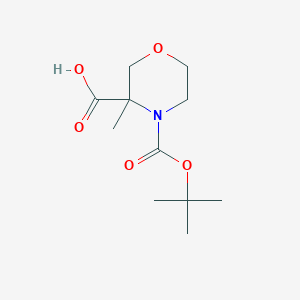

Ácido N-Boc-3-metilmorfolina-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-3-methylmorpholine-3-carboxylic acid (NBMMCA) is a carboxylic acid derivative of 3-methylmorpholine and is widely used in the pharmaceutical and biotechnology industries. NBMMCA is an important intermediate in the synthesis of various drugs and biopharmaceuticals, and has been used in a variety of research applications due to its strong nucleophilic properties. In

Aplicaciones Científicas De Investigación

Ácido N-Boc-3-metilmorfolina-3-carboxílico: Aplicaciones en la Investigación Científica

Síntesis Farmacéutica: El this compound se utiliza en la síntesis de varios compuestos farmacéuticos. Sirve como intermedio en la producción de análogos de β-aril-GABA a través de la arilación de Heck con sales de arenediazonio . Además, está involucrado en la síntesis de pirrolizidinas arilo, que tienen posibles propiedades antibacterianas .

Síntesis de Péptidos: En la síntesis de péptidos, este compuesto se aplica como un bloque de construcción para crear cadenas de péptidos complejas. Su grupo protector Boc asegura que la secuencia de aminoácidos se ensambla correctamente sin reacciones secundarias no deseadas .

Síntesis Orgánica: El compuesto se utiliza comúnmente como intermedio y reactivo en la síntesis orgánica, particularmente para preparar derivados de ácidos carboxílicos protegidos con N-Boc. Actúa como un grupo protector en reacciones de síntesis orgánica de varios pasos para evitar reacciones no deseadas .

Safety and Hazards

The safety data sheet for N-Boc-3-methylmorpholine-3-carboxylic Acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used as reactants for the synthesis of various pharmaceuticals .

Biochemical Pathways

The biochemical pathways affected by N-Boc-3-methylmorpholine-3-carboxylic Acid are currently unknown . More research is required to understand the downstream effects of this compound on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-3-methylmorpholine-3-carboxylic Acid . .

Análisis Bioquímico

Biochemical Properties

N-Boc-3-methylmorpholine-3-carboxylic Acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. This compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. It is known to interact with proteases and peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds. The nature of these interactions involves the formation of transient covalent bonds between the compound and the active site of the enzyme, leading to the cleavage or formation of peptide bonds .

Cellular Effects

N-Boc-3-methylmorpholine-3-carboxylic Acid has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell signaling pathways. Additionally, N-Boc-3-methylmorpholine-3-carboxylic Acid can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of N-Boc-3-methylmorpholine-3-carboxylic Acid involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of proteases by forming a covalent bond with the catalytic residue in the enzyme’s active site. This inhibition can result in the accumulation of substrate molecules and a decrease in the production of reaction products. Additionally, N-Boc-3-methylmorpholine-3-carboxylic Acid can influence gene expression by binding to transcription factors and altering their ability to regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-3-methylmorpholine-3-carboxylic Acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that N-Boc-3-methylmorpholine-3-carboxylic Acid can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of N-Boc-3-methylmorpholine-3-carboxylic Acid vary with different dosages in animal models. At low doses, this compound can have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular and physiological processes.

Metabolic Pathways

N-Boc-3-methylmorpholine-3-carboxylic Acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, which are responsible for its biotransformation and elimination from the body. These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. The compound can also influence the activity of metabolic enzymes, leading to changes in the rates of metabolic reactions .

Transport and Distribution

Within cells and tissues, N-Boc-3-methylmorpholine-3-carboxylic Acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of N-Boc-3-methylmorpholine-3-carboxylic Acid can influence its activity and function, as well as its overall bioavailability.

Propiedades

IUPAC Name |

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-7-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKAFGALKWOGOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624563 |

Source

|

| Record name | 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052680-53-1 |

Source

|

| Record name | 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)